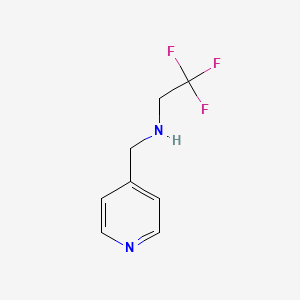

N-环己基-2-(甲基氨基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-cyclohexyl-2-(methylamino)acetamide is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their properties, which can provide insights into the characteristics of similar compounds. For instance, the cyclohexyl group is a common feature in these molecules, which is known to adopt a chair conformation, contributing to the overall three-dimensional structure of the molecule .

Synthesis Analysis

The synthesis of N-cyclohexyl-2-(methylamino)acetamide-like compounds involves complex organic reactions. For example, the synthesis of cyclohexylalanine-incorporated ascidiacyclamide analogues demonstrates the incorporation of cyclohexyl groups into peptide structures, which could be related to the synthesis of other cyclohexyl-containing acetamides . Additionally, the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides indicates the importance of controlling stereochemistry in the synthesis of cyclohexyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclohexyl-2-(methylamino)acetamide is characterized by the presence of cyclohexyl groups and amide linkages. The cyclohexyl groups typically adopt a chair conformation, providing stability to the molecule . The planarity of the amide N and C atoms is another feature that influences the overall molecular conformation . The presence of aromatic or aliphatic rings can affect molecular folding, as seen in the case of ascidiacyclamide analogues .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the nitrogen and the backbone of the acetamide. For instance, the presence of a cyclohexyl group can affect the folding and thus the reactivity of the molecule . The introduction of different substituents, such as aryl groups, can lead to the synthesis of compounds with specific biological activities, such as opioid kappa agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-2-(methylamino)acetamide-like compounds are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and stability of these compounds . The conformational analysis can be used to predict the biological activity of these molecules, as seen in the development of opioid kappa agonists . Additionally, the anticonvulsant activities of acetamide derivatives are influenced by the presence of specific functional groups and the overall stereochemistry .

科学研究应用

微生物活性

Arpaci等人(2002年)的研究探讨了新型N-环己基乙酰胺衍生物的合成和微生物活性。这些化合物对包括革兰氏阳性和阴性细菌以及酵母白念珠菌在内的各种微生物表现出广谱活性,展示了它们在微生物应用中的潜力 (Arpaci et al., 2002)。

药理学特性

Marciniak等人(1988年)的工作侧重于开发与perhexiline相关的“软药”衍生物,其中包括N-环己基乙酰胺衍生物。这些化合物被评估其α-肾上腺素受体拮抗活性,表明它们在药理学研究中的重要性 (Marciniak et al., 1988)。

麻醉研究

Shucard等人(1975年)研究了Ketamine,这是一种结构类似于N-环己基-2-(甲基氨基)乙酰胺的化合物,在豚鼠中的麻醉特性。这项研究有助于了解类似N-环己基乙酰胺衍生物的麻醉潜力 (Shucard et al., 1975)。

化学合成与分析

Macháček等人(1986年)和Saito等人(2007年)的研究探讨了N-环己基乙酰胺衍生物的化学合成方面,揭示了它们在创建复杂化学结构和了解它们在各种化学反应中行为的实用性 (Macháček等人,1986年); (Saito等人,2007年)。

自由基环化研究

Gonzalez-Lopez de Turiso和Curran(2005年)利用N-环己基乙酰胺衍生物进行自由基环化方法的研究,有助于有机化学中新型合成方法的发展 (Gonzalez-Lopez de Turiso & Curran, 2005); (Gonzalez-Lopez de Turiso & Curran, 2005)。

属性

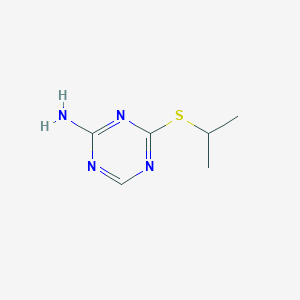

IUPAC Name |

N-cyclohexyl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBYYWYDZXAMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(methylamino)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

amine](/img/structure/B1323259.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)